N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a compound that features a benzofuran core linked to a furan ring via a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide typically involves the reaction of benzofuran-2-carboxylic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (4-dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophilic reagent used.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a different linkage between the furan rings.
Furan-2-ylmethyl furan-2-carboxylate: An ester derivative with similar functional groups.
N-(pyridin-2-yl)furan-2-carboxamide: Contains a pyridine ring instead of a benzofuran ring.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core and a furan ring linked via a hydroxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure comprising a benzofuran core linked to a furan ring via a hydroxyethyl group. This configuration is thought to enhance its reactivity and biological properties. The following table summarizes key structural attributes:
Attribute | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H13NO4 |
Molecular Weight | 273.27 g/mol |
InChI Key | OZMHLJIOVFHLSW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may modulate inflammatory processes and pain signaling pathways, although further research is needed to elucidate these interactions fully.
Anticancer Properties
Research indicates that compounds with similar structures to this compound often exhibit significant anticancer activity. For example, SAR studies have shown that modifications at the C-2 position of the benzofuran ring can enhance cytotoxic effects against cancer cells. Specifically, compounds with halogen substitutions have demonstrated increased potency, with some derivatives achieving IC50 values as low as 0.1 μM against leukemia cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Similar benzofuran derivatives have shown promising results against various microbial strains, suggesting that this compound may also possess significant antimicrobial potential .
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran derivatives, providing insights into the efficacy of compounds like this compound:
-
Anticancer Efficacy : A study evaluated the antiproliferative activity of various benzofuran derivatives against human cancer cell lines. Compounds with specific substitutions at the benzofuran ring exhibited enhanced cytotoxicity, with some derivatives showing comparable activity to established chemotherapeutics like doxorubicin .
Compound IC50 (μM) Target Cell Line Benzofuran Derivative 1 0.1 K562 (Leukemia) Benzofuran Derivative 2 5 HL60 (Leukemia) - Antimicrobial Activity : Another study focused on the synthesis and biological evaluation of new benzofuran carboxamide derivatives, highlighting their antimicrobial properties against various pathogens. The findings suggest that structural modifications can significantly enhance antimicrobial efficacy .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-12(11-5-6-19-9-11)8-16-15(18)14-7-10-3-1-2-4-13(10)20-14/h1-7,9,12,17H,8H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHLJIOVFHLSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=COC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.